An In-depth Technical Guide to 1-Cyanovinyl Acetate: Chemical Properties and Structure
An In-depth Technical Guide to 1-Cyanovinyl Acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyanovinyl acetate, also known as α-acetoxyacrylonitrile, is a versatile organic compound with significant applications in chemical synthesis. Its unique structure, combining a vinyl group, an acetate moiety, and a nitrile functional group, imparts a range of reactivity that makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1-cyanovinyl acetate, with a focus on data relevant to researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
The structural formula of 1-cyanovinyl acetate reveals a molecule with multiple reactive sites. The presence of the electron-withdrawing nitrile group and the ester functionality activates the double bond, making it susceptible to various chemical transformations.
| Identifier | Value |
| IUPAC Name | 1-cyanoethenyl acetate[1][2] |
| Synonyms | α-Acetoxyacrylonitrile, 1-Acetoxy-1-cyanoethylene, 2-Hydroxyacrylonitrile acetate[3] |
| CAS Number | 3061-65-2[1][4] |
| Molecular Formula | C₅H₅NO₂[1][2][4] |
| SMILES | CC(=O)OC(=C)C#N[1][2][3] |
| InChI | InChI=1S/C5H5NO2/c1-4(3-6)8-5(2)7/h1H2,2H3[1][2][3] |
| InChIKey | LFSHREXVLSTLFB-UHFFFAOYSA-N[1][2][3] |
Physicochemical Properties
The physical and chemical properties of 1-cyanovinyl acetate are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 111.10 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 80-82 °C at 30 mmHg | [3] |
| Density | 1.04 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.426 | [3] |
| Solubility | Soluble in most organic solvents | |
| Vapor Pressure | 30 mmHg at 80 °C | [3] |
Experimental Protocols
Synthesis of 1-Cyanovinyl Acetate
A historical and effective method for the synthesis of 1-cyanovinyl acetate involves the reaction of acetyl cyanide with ketene. The following is a generalized protocol based on established chemical principles.
Materials:
-
Acetyl cyanide
-
Ketene gas
-
Inert solvent (e.g., diethyl ether)
-
Reaction vessel equipped with a gas inlet and a cooling system
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, place a solution of acetyl cyanide in an anhydrous inert solvent.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
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Slowly bubble ketene gas through the stirred solution. The reaction is exothermic and should be monitored carefully to maintain the desired temperature.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the acetyl cyanide starting material).
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Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen or argon) to remove any unreacted ketene.
-
The solvent is then removed under reduced pressure to yield the crude 1-cyanovinyl acetate.
Purification
Purification of 1-cyanovinyl acetate can be achieved by vacuum distillation. For higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is an effective method.
Silica Gel Chromatography Protocol:
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Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Equilibrate the column with the desired eluent system (e.g., a 9:1 mixture of hexane:ethyl acetate).
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Dissolve the crude 1-cyanovinyl acetate in a minimal amount of the eluent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 1-cyanovinyl acetate.
Chemical Reactivity and Potential Applications
1-Cyanovinyl acetate is a valuable reagent in organic synthesis, primarily due to its reactivity in cycloaddition reactions.
Cycloaddition Reactions
The electron-deficient nature of the double bond in 1-cyanovinyl acetate makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloaddition processes. For instance, a related compound, bis(1-cyanovinyl acetate), has been shown to be a precursor to 3-oxidopyrylium ions, which can then undergo [5+2] cycloaddition reactions with various dipolarophiles.[1][2][5] This reactivity allows for the rapid construction of complex, sp³-rich polycyclic systems, which are of significant interest in medicinal chemistry and natural product synthesis.[5]
Potential Metabolic Fate
This hydrolysis would likely yield acetic acid and an unstable cyanohydrin intermediate. The cyanohydrin would then be expected to decompose to release cyanide and an aldehyde. The acetate would enter the central carbon metabolism via conversion to acetyl-CoA. The potential release of cyanide is a significant toxicological consideration.
Safety and Handling
1-Cyanovinyl acetate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, fatal in contact with skin, and causes serious eye damage.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory when working with this compound.
Conclusion
1-Cyanovinyl acetate is a reactive and versatile chemical building block with significant potential in organic synthesis. Its ability to participate in cycloaddition reactions makes it a valuable tool for the construction of complex molecular frameworks. While its biological activity has not been extensively studied, its potential metabolic pathway suggests that careful toxicological evaluation is necessary for any applications in drug development. This guide provides a foundational understanding of the chemical properties and structure of 1-cyanovinyl acetate to aid researchers in its safe and effective use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Cyanovinyl acetate 98 3061-65-2 [sigmaaldrich.com]
- 4. 1-Cyanovinyl acetate | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Metabolism and pharmacokinetics of vinyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
